2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
2-[(7-Chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzothiadiazine core substituted with a chlorine atom at position 7 and two oxygen atoms (1,1-dioxo groups). The sulfanyl (-S-) group bridges the benzothiadiazine ring to an acetamide moiety, which is further substituted with a 2,4-dimethoxyphenyl group. The molecular formula is C₁₇H₁₆ClN₃O₅S₂, with a molecular weight of 441.59 g/mol.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c1-25-11-4-6-12(14(8-11)26-2)19-16(22)9-27-17-20-13-5-3-10(18)7-15(13)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHWAGQGFORNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,4]thiadiazine ring system.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Oxidation: The oxidation of the thiadiazine ring to introduce the dioxido groups is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether formation: The thiadiazine derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with 2,4-dimethoxyaniline to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into different oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research on this compound has highlighted several key biological activities:
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Antimicrobial Properties :
- Studies have indicated that compounds similar to 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide exhibit significant antimicrobial activity against various bacterial strains. This suggests potential use in developing new antibiotics.
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Anticancer Potential :
- Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
Therapeutic Applications
The potential therapeutic applications of this compound can be categorized as follows:
Antimicrobial Therapy
Given its antimicrobial properties, there is a possibility for developing formulations that can treat infections caused by resistant bacterial strains.
Cancer Treatment
The anticancer activity observed in laboratory settings could lead to the development of novel chemotherapeutic agents aimed at specific types of cancer cells.
Anti-inflammatory Drugs
The anti-inflammatory effects could be harnessed for developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study B | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study C | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or by damaging their cellular structures.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Conformational Analysis
- Solubility: The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility relative to lipophilic substituents like phenoxy or dichlorophenyl groups in analogues.
- Crystal Packing : In pyrazolone-based acetamides, planar amide groups facilitate N–H⋯O hydrogen bonding, forming dimers (R₂²(10) type). The target compound’s benzothiadiazine core may adopt distinct conformations due to steric interactions between the sulfanyl bridge and dimethoxyphenyl group.
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.84 g/mol. The compound features a unique benzothiadiazine core, which is known for various biological activities.
Biological Activity
Antimicrobial Properties
Research indicates that compounds containing the benzothiadiazine moiety exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiadiazine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound may enhance its interaction with microbial membranes, thereby increasing its efficacy.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Preliminary studies suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The biological activity of this compound includes anti-inflammatory effects, which have been attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action may provide therapeutic benefits in conditions characterized by excessive inflammation.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act on various receptors that mediate cellular responses to inflammation and oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Antioxidant Evaluation : In vitro assays indicated that the compound showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Study : Research published in Pharmacology Reports highlighted the ability of this compound to reduce inflammation markers in animal models of arthritis .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
